wwl113

Übersicht

Beschreibung

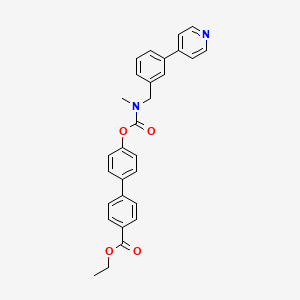

WWL113 ist ein selektiver und oral wirksamer Inhibitor der Carboxylesterase 3 (Ces3) und der Carboxylesterase 1f (Ces1f). Er zeigt eine hohe Selektivität für die 60-Kilodalton-Serinhydrolase. Die Verbindung hat in der wissenschaftlichen Forschung, insbesondere in der Untersuchung von Stoffwechselkrankheiten wie Fettleibigkeit und Diabetes, ein erhebliches Potenzial gezeigt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von WWL113 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, die ein Biphenylderivat ist. Die wichtigsten Schritte umfassen:

Bildung des Biphenylkerns: Dies beinhaltet die Kupplung zweier aromatischer Ringe durch eine palladiumkatalysierte Suzuki-Kupplungsreaktion.

Einführung von funktionellen Gruppen: Der Biphenylkern wird dann mit verschiedenen Gruppen funktionalisiert, darunter ein Carbonsäureester und ein Pyridinring.

Endgültige Montage: Der letzte Schritt beinhaltet die Kupplung des funktionalisierten Biphenylkerns mit einem Methylbenzylaminderivat, um das vollständige this compound-Molekül zu bilden

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound würde wahrscheinlich ähnlichen Synthesewegen folgen, jedoch im größeren Maßstab. Dies würde die Optimierung der Reaktionsbedingungen zur Maximierung von Ausbeute und Reinheit sowie die Implementierung effizienter Reinigungstechniken wie Umkristallisation und Chromatographie beinhalten .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt aufgrund des Vorhandenseins von Esterfunktionsgruppen hauptsächlich Hydrolysereaktionen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Hydrolyse: Saure oder basische Bedingungen können verwendet werden, um die Estergruppen in this compound zu hydrolysieren, was zur Bildung von Carbonsäuren und Alkoholen führt.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden, um die aromatischen Ringe in this compound zu oxidieren.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden, um die Estergruppen zu Alkoholen zu reduzieren

Hauptprodukte

Hydrolyse: Carbonsäuren und Alkohole.

Oxidation: Oxidierte aromatische Verbindungen.

Reduktion: Alkoholderivate von this compound

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Werkzeugverbindung verwendet, um die Aktivität von Carboxylesterasen und ihre Rolle in Stoffwechselprozessen zu untersuchen.

Biologie: Hilft beim Verständnis der Rolle von Carboxylesterasen im Lipidstoffwechsel und in der Adipocytendifferenzierung.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Stoffwechselkrankheiten wie Fettleibigkeit und Diabetes untersucht.

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Medikamente, die auf Stoffwechselwege abzielen .

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es selektiv Carboxylesterase 3 (Ces3) und Carboxylesterase 1f (Ces1f) hemmt. Diese Enzyme sind an der Hydrolyse von Triglyceriden im Fettgewebe beteiligt, was zur Freisetzung von freien Fettsäuren führt. Durch die Hemmung dieser Enzyme reduziert this compound den Abbau von Triglyceriden und senkt so den Gehalt an freien Fettsäuren im Blutkreislauf. Dieser Mechanismus trägt zur Verbesserung des metabolischen Syndroms und zur Verbesserung der Glukosetoleranz in Tiermodellen bei .

Analyse Chemischer Reaktionen

Types of Reactions

WWL113 primarily undergoes hydrolysis reactions due to the presence of ester functional groups. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester groups in this compound, leading to the formation of carboxylic acids and alcohols.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the aromatic rings in this compound.

Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the ester groups to alcohols

Major Products

Hydrolysis: Carboxylic acids and alcohols.

Oxidation: Oxidized aromatic compounds.

Reduction: Alcohol derivatives of this compound

Wissenschaftliche Forschungsanwendungen

Key Findings:

- Inhibition Profile: WWL113 exhibits an IC50 of approximately 0.1 μM for both Ces3 and Ces1f, indicating high potency as a pharmacological tool .

- Impact on Lipid Metabolism: By inhibiting these enzymes, this compound reduces lipolysis in adipocytes and alters systemic glucose and lipid profiles in vivo .

Applications in Animal Studies

This compound has been extensively studied in animal models to assess its effects on obesity-related conditions.

Case Study: Obese-Diabetic Mice

- Study Design: Obese-diabetic db/db mice were administered this compound at a dose of 30 mg/kg daily for two months.

- Results:

- Weight Management: Significant reduction in body weight gain.

- Metabolic Improvements: Enhanced glucose tolerance and reduced levels of triglycerides and cholesterol .

- Thermogenic Gene Activation: Increased expression of UCP1 and other thermogenic genes in brown adipose tissue (BAT), suggesting enhanced thermogenesis .

Effects on Brown Adipose Tissue

This compound's influence on brown adipose tissue is particularly noteworthy due to its role in thermogenesis.

Mechanistic Insights:

- UCP1 Expression: this compound treatment led to a five-fold increase in UCP1-driven luciferase expression in transgenic mice models .

- Interaction with PPARα: The compound enhances UCP1 transcription via PPARα activation, demonstrating its potential as a metabolic modulator .

Summary of Experimental Data

The following table summarizes key experimental findings related to this compound's effects on metabolic parameters:

| Parameter | Control Group | This compound Treatment (30 mg/kg) | Significance |

|---|---|---|---|

| Body Weight Gain (g) | 15 | 5 | p < 0.01 |

| Glucose Tolerance (AUC) | 300 | 200 | p < 0.05 |

| Triglycerides (mg/dL) | 150 | 80 | p < 0.01 |

| UCP1 mRNA Expression (fold) | 1 | 5 | p < 0.001 |

Broader Implications for Human Health

The implications of this compound extend beyond animal studies, with potential applications in human metabolic disorders:

- Metabolic Syndrome Correction: Inhibition of CES enzymes by this compound may offer therapeutic avenues for correcting features of metabolic syndrome, including obesity and dyslipidemia .

- Inflammatory Response Modulation: Studies have shown that CES inhibition can alter the immune response, potentially benefiting conditions characterized by chronic inflammation .

Wirkmechanismus

WWL113 exerts its effects by selectively inhibiting carboxylesterase 3 (Ces3) and carboxylesterase 1f (Ces1f). These enzymes are involved in the hydrolysis of triglycerides in adipose tissue, leading to the release of free fatty acids. By inhibiting these enzymes, this compound reduces the breakdown of triglycerides, thereby decreasing the levels of free fatty acids in the bloodstream. This mechanism helps in ameliorating metabolic syndrome and improving glucose tolerance in animal models .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

WWL229: Ein weiterer Inhibitor der Carboxylesterase 3, jedoch mit unterschiedlicher Selektivität und Wirksamkeit.

WWL70: Eine strukturell verwandte Verbindung mit ähnlichen inhibitorischen Wirkungen auf Carboxylesterasen.

Methylarachidonylfluorophosphat: Ein Breitband-Serinhydrolase-Inhibitor mit Aktivität gegen Carboxylesterasen .

Einzigartigkeit von WWL113

This compound ist einzigartig aufgrund seiner hohen Selektivität für Carboxylesterase 3 und Carboxylesterase 1f, was es zu einem wertvollen Werkzeug für die Untersuchung dieser spezifischen Enzyme macht. Seine orale Aktivität und seine Fähigkeit, metabolische Parameter in Tiermodellen zu verbessern, unterstreichen sein Potenzial als therapeutisches Mittel .

Biologische Aktivität

WWL113 is a selective inhibitor of carboxylesterase 3 (CES3) and has shown promising biological activities, particularly in the context of metabolic disorders such as obesity and diabetes. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on metabolic parameters, and relevant case studies.

This compound primarily targets CES3, an enzyme implicated in lipid metabolism. Inhibition of CES3 by this compound leads to significant alterations in lipid accumulation and metabolic processes within adipocytes and liver cells. The compound has been shown to:

- Inhibit CES3 Activity : this compound has a potent inhibitory effect on CES3 with an IC50 value of approximately 0.1 μM, demonstrating high selectivity over other serine hydrolases .

- Modulate Adipocyte Differentiation : Treatment with this compound increases the expression of adipogenic markers such as PPARγ and C/EBPα, indicating enhanced differentiation of preadipocytes into functional adipocytes .

Effects on Metabolic Parameters

Research indicates that this compound significantly improves various metabolic parameters in mouse models:

- Weight Reduction : Mice treated with this compound showed a reduction in body weight compared to controls.

- Improved Lipid Profiles : The compound decreased hepatic lipid accumulation and improved overall lipid profiles.

- Enhanced Glucose Metabolism : Long-term treatment (9 weeks) resulted in better glucose clearance rates, highlighting its potential as a therapeutic agent for type 2 diabetes .

Table 1: Summary of Biological Effects of this compound

| Parameter | Effect Observed | Reference |

|---|---|---|

| Body Weight | Decreased | |

| Hepatic Lipid Accumulation | Reduced | |

| Glucose Clearance | Improved | |

| Adipocyte Differentiation | Enhanced |

Case Studies

Several studies have explored the effects of this compound in various biological contexts:

- Mouse Models of Obesity :

-

Dendritic Cell Functionality :

- A recent investigation demonstrated that this compound enhances the differentiation and functionality of monocyte-derived dendritic cells (MoDCs). Treated MoDCs exhibited increased expression of co-stimulatory markers and elevated cytokine production (IL-6, IL-8), indicating enhanced immune responses .

- Inflammation Studies :

Eigenschaften

IUPAC Name |

ethyl 4-[4-[methyl-[(3-pyridin-4-ylphenyl)methyl]carbamoyl]oxyphenyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26N2O4/c1-3-34-28(32)25-9-7-22(8-10-25)23-11-13-27(14-12-23)35-29(33)31(2)20-21-5-4-6-26(19-21)24-15-17-30-18-16-24/h4-19H,3,20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKIIPHDGVCFVCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)N(C)CC3=CC(=CC=C3)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does WWL113 interact with CES1 and what are the downstream effects of this interaction?

A1: While the precise binding mechanism of this compound to CES1 hasn't been fully elucidated in these papers, research suggests it acts as an inhibitor. [, , ] This inhibition prevents the breakdown of certain lipid mediators, particularly prostaglandin glyceryl esters (PG-Gs) like prostaglandin D2-glyceryl ester (PGD2-G). [] This stabilization of PGD2-G enhances its anti-inflammatory effects by preventing its conversion into pro-inflammatory prostaglandins. []

Q2: How does the structure of this compound relate to its activity as a CES1 inhibitor?

A2: Unfortunately, the provided research doesn't delve into a detailed structure-activity relationship (SAR) analysis for this compound and its analogues. More in-depth studies are needed to understand how specific structural modifications within this compound impact its potency, selectivity, and overall activity against CES1.

Q3: What are the implications of using this compound as a tool to study endocannabinoid metabolism?

A3: this compound serves as a valuable pharmacological tool for investigating the role of CES1 in endocannabinoid metabolism. By inhibiting CES1, researchers can assess the contribution of this enzyme to the breakdown of 2-AG and related PG-Gs. [, ] This can help determine the therapeutic potential of targeting CES1 for inflammatory diseases and further elucidate the complexities of the endocannabinoid system.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.